3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an acyl chloride.
Coupling Reactions: The brominated pyrazole and the oxadiazole are then coupled together using a suitable base and solvent.
Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo substituent on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include:
3-(4-Bromopyrazol-1-yl)propan-1-ol: This compound features a similar pyrazole ring with a bromo substituent but lacks the oxadiazole and furan rings.
Imidazole Derivatives: These compounds share the heterocyclic structure but differ in the specific ring systems and substituents.
Other Pyrazole Derivatives: Compounds with variations in the substituents on the pyrazole ring or different functional groups attached to the ring.
Properties
Molecular Formula |
C14H13BrN6O4 |
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Molecular Weight |
409.19 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13BrN6O4/c15-9-6-18-21(7-9)8-11-19-14(25-20-11)13(23)17-4-3-16-12(22)10-2-1-5-24-10/h1-2,5-7H,3-4,8H2,(H,16,22)(H,17,23) |
InChI Key |
CBCJUMJCPCBAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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